molecular formula C33H33FN2O5 B12423839 4-Hydroxy Atorvastatin Lactone-d5

4-Hydroxy Atorvastatin Lactone-d5

Cat. No.: B12423839
M. Wt: 561.7 g/mol
InChI Key: KDJMDZSAAFACAM-GVULGNFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy Atorvastatin Lactone-d5 is a deuterium-labeled derivative of 4-hydroxy atorvastatin lactone. It is primarily used as an internal standard in mass spectrometry for the quantification of atorvastatin and its metabolites. Atorvastatin is a well-known HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atorvastatin Lactone-d5 involves the incorporation of deuterium atoms into the 4-hydroxy atorvastatin lactone molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. One common method involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-speed vibration milling and other mechanochemical techniques has been explored to enhance the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Atorvastatin Lactone-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Conversion to alcohols or alkanes.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Hydroxy Atorvastatin Lactone-d5 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

4-Hydroxy Atorvastatin Lactone-d5, like atorvastatin, inhibits the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood. The deuterium labeling does not significantly alter the mechanism of action but allows for precise quantification in research studies .

Comparison with Similar Compounds

    4-Hydroxy Atorvastatin Lactone: The non-deuterated form of the compound.

    Atorvastatin Lactone: Another metabolite of atorvastatin.

    Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.

Uniqueness: 4-Hydroxy Atorvastatin Lactone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C33H33FN2O5

Molecular Weight

561.7 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1/i3D,4D,5D,6D,7D

InChI Key

KDJMDZSAAFACAM-GVULGNFTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O

Origin of Product

United States

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